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Compound of Interest

5-Bromo-2-
Compound Name:

Methoxyphenylacetonitrile

cat. No.: B1273152

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyphenylacetonitrile is a substituted aromatic nitrile of significant interest in
medicinal chemistry and drug development due to its potential as a building block for more
complex pharmaceutical agents. Its chemical structure, featuring a bromine atom, a methoxy
group, and a cyanomethyl substituent on a benzene ring, presents a unique spectroscopic
fingerprint. This technical guide provides an in-depth analysis of the spectroscopic properties of
5-Bromo-2-Methoxyphenylacetonitrile, including predicted data for *H Nuclear Magnetic
Resonance (NMR), 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Detailed experimental protocols for acquiring these spectra are also presented, along with
visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and Properties
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Property Value

Chemical Formula CoHsBrNO

Molecular Weight 226.07 g/mol [1]
Melting Point 61-63 °C[1][2]
Appearance White to off-white solid
CAS Number 7062-40-0[1][2]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for 5-Bromo-2-
Methoxyphenylacetonitrile in publicly accessible databases, the following data are predicted
based on the analysis of structurally similar compounds and established principles of
spectroscopic interpretation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms
within a molecule. The predicted chemical shifts (d) for 5-Bromo-2-
Methoxyphenylacetonitrile in a deuterated chloroform (CDClIs) solvent are summarized

below.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.55 d 1H H-6
~7.40 dd 1H H-4
~6.85 d 1H H-3
~3.90 S 3H -OCHs
~3.70 S 2H -CH2CN

Disclaimer: These are predicted values and may differ from experimental results.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy reveals the carbon framework of a molecule. The predicted chemical
shifts for the carbon atoms in 5-Bromo-2-Methoxyphenylacetonitrile are presented in the
following table.

Chemical Shift (0, ppm) Assignment
~ 156 C-2 (C-OCHs5)
~ 134 C-4

~131 C-6

~122 C-1 (C-CH2CN)
~ 117 -C=N

~ 115 C-5 (C-Br)
~113 C-3

~ 56 -OCHs

~ 22 -CH2CN

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic vibrational frequencies for 5-Bromo-2-Methoxyphenylacetonitrile are predicted
as follows.
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Wavenumber (cm~?) Intensity Assignment

~ 3050-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium Aliphatic C-H stretch

~ 2230 Strong, Sharp C=N stretch

~ 1600, 1480 Medium-Strong Aromatic C=C stretch

~ 1250 Strong Aryl-O stretch (asymmetric)
~ 1020 Strong Aryl-O stretch (symmetric)
~ 820 Strong C-H out-of-plane bend

~ 650 Medium C-Br stretch

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Bromo-2-Methoxyphenylacetonitrile, the electron ionization (EI) mass

spectrum is expected to show the following key features.

miz Interpretation

925997 Molecular ion peak (M*) with characteristic 1:1
isotopic pattern for Bromine (7°Br/®1Br)

210/212 [M - CHs]*

186/188 [M - CH2CN]J*

146 [M - Br]*

118 [M - Br - COJ*

90 [C7He]*

Disclaimer: These are predicted values and may differ from experimental results.
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Bromo-2-

Methoxyphenylacetonitrile.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-
Methoxyphenylacetonitrile in 0.6-0.7 mL of deuterated chloroform (CDCls) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e 'H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire the spectrum at room temperature.

o Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a

relaxation delay of 1 second.
o Average 16-32 scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Use the same sample and spectrometer.
o Acquire a proton-decoupled spectrum.

o Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a
relaxation delay of 2 seconds.

o Alarger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a
good signal-to-noise ratio due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:
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o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Record a background spectrum of the empty sample holder or clean ATR crystal.
o Place the sample in the beam path and record the sample spectrum.
o Typically, scan the range from 4000 to 400 cm~1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe (for solids) or after dissolving in a suitable solvent for techniques like
gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass
spectrometry (LC-MS).

« lonization: Use Electron lonization (El) at 70 eV for fragmentation analysis.

e Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected
fragments.

Visualizations
Chemical Structure of 5-Bromo-2-
Methoxyphenylacetonitrile
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5-Bromo-2-Methoxyphenylacetonitrile

Click to download full resolution via product page

Caption: Chemical structure of 5-Bromo-2-Methoxyphenylacetonitrile.

Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. chemsynthesis.com [chemsynthesis.com]

e 2.7062-40-0 Cas No. | 5-Bromo-2-methoxyphenylacetonitrile | Matrix Scientific
[matrix.staging.lint.co.uk]

» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromo-2-
Methoxyphenylacetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1273152#spectroscopic-analysis-of-5-bromo-2-
methoxyphenylacetonitrile]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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